CID 168013246

Apoptosis Mitochondrial Biology Cell Death

Ganglioside GD3 disodium salt (CID is an acidic glycosphingolipid belonging to the b-series ganglioside family. This compound is characterized as a melanoma-associated antigen that is overexpressed on the surface of malignant melanomas and other neuroectodermal tumors.

Molecular Formula C70H125N3NaO29
Molecular Weight 1495.7 g/mol
Cat. No. B13421726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 168013246
Molecular FormulaC70H125N3NaO29
Molecular Weight1495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na]
InChIInChI=1S/C70H125N3O29.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);/b33-31+;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;/m0./s1
InChIKeyYRIKJDHGCPRDOS-OCKNTNKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganglioside GD3 Disodium Salt (CID 168013246): A Melanoma-Associated Antigen and Mitochondrial Apoptosis Inducer for Oncology Research


Ganglioside GD3 disodium salt (CID 168013246) is an acidic glycosphingolipid belonging to the b-series ganglioside family [1]. This compound is characterized as a melanoma-associated antigen that is overexpressed on the surface of malignant melanomas and other neuroectodermal tumors [2]. Structurally, it consists of a ceramide lipid anchor linked to an oligosaccharide chain containing two α2,8-linked sialic acid residues, and is commercially available as a disodium salt with molecular weight of approximately 1516.7 g/mol [1]. Its primary research applications center on cancer immunotherapy and apoptosis mechanism studies, where it serves both as a target antigen and as a direct mitochondrial effector molecule.

Why Ganglioside GD3 Cannot Be Replaced by GM1 or GM3 in Apoptosis and Immunotherapy Studies


Despite belonging to the same ganglioside family, GD3 exhibits distinct functional divergence from its closest structural analogs GM1, GM3, and GD2. Unlike GM1, which demonstrates protective effects against mitochondrial permeability transition (PT), GD3 directly induces PT at low micromolar concentrations without requiring elevated Ca2+ levels [1]. Compared to GM3, which fails to trigger mitochondrial membrane depolarization or significant apoptosis in dendritic cells, GD3 induces a 15% increase in apoptosis specifically through mitochondrial pathways [2]. Furthermore, exogenous GD2 does not induce apoptosis, while GD3 serves as a direct death effector [3]. In vaccine contexts, GD3-L-KLH conjugate induces specific antibody responses where GM2/BCG and GD3/BCG formulations have failed [4]. These mechanistic and immunological distinctions necessitate compound-specific selection rather than class-level substitution.

Quantitative Differentiation of Ganglioside GD3 Disodium Salt Versus In-Class Analogs


GD3 Induces Mitochondrial Permeability Transition at 3 µM Without Ca2+ Requirement, Contrasting GM1's Protective Profile

Ganglioside GD3 directly induces the mitochondrial permeability transition (PT) in isolated rat liver mitochondria at approximately 3 µM in the absence of exogenous respiratory substrate, whereas GM1 exhibits only weak stimulatory effects and actually protects against PT induction under identical substrate-free conditions [1]. GD3 is the first biological PT inducer identified that does not require elevated Ca2+, functioning even at submicromolar calcium levels [1].

Apoptosis Mitochondrial Biology Cell Death

GD3 Increases Apoptosis by 15% in Dendritic Cells While GM3 Shows No Significant Effect

In human monocyte-derived dendritic cells (DC), treatment with GD3 ganglioside increases apoptosis by 15% as measured by JC-1 mitochondrial transmembrane potential dissipation, whereas GM3 ganglioside has no significant effect on apoptosis in the same assay system [1]. The study further demonstrates that GD3-induced apoptosis is ROS-dependent and mediated through caspase activation, while GM3-induced apoptosis (when observed in other contexts) operates through acid sphingomyelinase-dependent pathways [1].

Cancer Immunology Dendritic Cell Apoptosis Assay

GD3 Acts as Direct Apoptosis Effector While Exogenous GD2 Fails to Induce Cell Death

In fenretinide-treated neuroblastoma models, GD3 serves as a key signaling intermediate leading to apoptosis via 12-lipoxygenase activation. While fenretinide induces increased levels of both GD3 and GD2, exogenous administration of GD2 does not induce apoptosis, confirming that GD3 specifically functions as the death effector ganglioside in this pathway [1]. The study establishes that GD3 synthase activity and GD3 accumulation are required for apoptotic progression, whereas GD2 lacks direct pro-apoptotic activity [1].

Neuroblastoma Apoptosis Signaling Ganglioside Function

GD3-L-KLH Vaccine Induces IgM Titers of 1:40-1,280 Where GD3/BCG Failed to Elicit Antibody Response

Clinical immunization studies demonstrate that GD3-Lactone-KLH (GD3-L-KLH) conjugate vaccine induces IgM antibody titers ranging from 1:40 to 1:1,280 in all vaccinated melanoma patients, and IgG titers of 1:160 to 1:1,280 in 4 of 6 patients [1]. In contrast, previous trials with GD3/BCG and GD3-lactone/BCG formulations failed to induce any detectable antibodies against GD3 [1]. This represents the first successful induction of GD3-specific humoral immunity in melanoma patients, establishing the conjugate formulation as uniquely immunogenic.

Cancer Vaccine Melanoma Immunotherapy Antibody Response

GD3 Is the Most Abundant Ganglioside on Melanoma Cells, Exceeding GM2 and GD2 Expression

Among the gangliosides expressed on malignant melanoma cell surfaces, GD3 is the most abundant, with expression levels exceeding those of GM2 and GD2 [1]. Immunohistochemical analysis of melanoma specimens confirms that GD3 is a predominant cell surface antigen, detected on a high proportion of melanoma, astrocytoma, and sarcoma tissue specimens [2]. This expression hierarchy establishes GD3 as the primary ganglioside target for melanoma immunotherapy development, consistent with the NCI designation of GD3 as a cell surface antigen expressed on all tumors of neuroectodermal origin [2].

Tumor Antigen Melanoma Biomarker Immunohistochemistry

GD3 Induces Cytochrome c Release and Caspase Activation, Distinct from Ceramide's Inability to Directly Trigger PT

In direct comparative studies using isolated mitochondria and cell-free systems, GD3 ganglioside induces cytochrome c release and subsequent caspase activation, whereas C2-ceramide—the upstream lipid mediator that initiates the GD3 synthesis cascade—fails to either induce PT or release cytochrome c [1]. This positions GD3 as the specific downstream executioner molecule in the ceramide-mediated apoptotic pathway, not merely a passive intermediate. The study further demonstrates that GD3-induced cytochrome c release is dependent on PT opening and is inhibitable by cyclosporin A, ADP, and trifluoperazine [1].

Apoptosis Mechanism Caspase Cascade Mitochondrial Apoptosis

High-Value Research Applications for Ganglioside GD3 Disodium Salt Based on Verified Differentiation


Mitochondrial Permeability Transition Mechanistic Studies Requiring Ca2+-Independent Inducer

For researchers investigating mitochondrial permeability transition pore (mPTP) regulation, GD3 provides a uniquely calcium-independent induction mechanism. Unlike classical PT inducers such as calcium overload or oxidative stress, GD3 triggers PT at 3 µM even in submicromolar Ca2+ conditions [1]. This property enables dissection of Ca2+-dependent versus Ca2+-independent PT regulatory pathways, with GM1 serving as a negative control due to its protective, non-inducing profile. Cyclosporin A, ADP, and Mg2+ antagonism studies can be performed to characterize mPTP component involvement.

Melanoma Immunotherapy Target Validation and Vaccine Adjuvant Screening

Given that GD3 is the most abundant ganglioside antigen on melanoma cells [1], this compound is essential for: (i) validating GD3-targeted antibody candidates by ELISA and FACS using SK-Mel-28 or other GD3-positive cell lines; (ii) screening novel adjuvant formulations for GD3-KLH conjugate vaccines, leveraging the established immunogenicity benchmark of IgM titers of 1:40-1:1,280 with QS-21 adjuvant [2]; and (iii) developing immune-thin layer chromatography assays for serum antibody detection against melanoma ganglioside extracts.

Tumor-Induced Dendritic Cell Apoptosis and Immunosuppression Modeling

For cancer immunology studies examining how tumor-shed gangliosides impair dendritic cell function, GD3 is the specific effector molecule. As demonstrated in human monocyte-derived DCs, GD3 increases apoptosis by 15% through mitochondrial membrane depolarization and ROS generation, while GM3 shows no significant apoptotic effect [1]. Researchers can use GD3 to model melanoma-mediated DC dysfunction and test interventions that block GD3-induced apoptosis or restore DC maturation, with GM3 as a mechanistic control to distinguish mitochondrial versus acid sphingomyelinase pathways.

Neuroblastoma Apoptosis Pathway Elucidation Distinguishing GD3 from GD2 Function

In neuroblastoma research, GD3 is required for dissecting the fenretinide-induced apoptotic cascade where GD3 synthase generates GD3 as an obligate intermediate. Since exogenous GD2 does not induce apoptosis while GD3 does [1], researchers must use GD3 specifically to study 12-lipoxygenase-dependent death signaling, mitochondrial recruitment of death effectors, and crosstalk between ceramide and ganglioside pathways. GD2 should be reserved for antibody-dependent cellular cytotoxicity (ADCC) targeting studies only.

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